2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid 2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15812792
InChI: InChI=1S/C10H11N3O2S/c1-13-10(11)6(5-8(14)15)9(12-13)7-3-2-4-16-7/h2-4H,5,11H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28 g/mol

2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid

CAS No.:

Cat. No.: VC15812792

Molecular Formula: C10H11N3O2S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid -

Specification

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
IUPAC Name 2-(5-amino-1-methyl-3-thiophen-2-ylpyrazol-4-yl)acetic acid
Standard InChI InChI=1S/C10H11N3O2S/c1-13-10(11)6(5-8(14)15)9(12-13)7-3-2-4-16-7/h2-4H,5,11H2,1H3,(H,14,15)
Standard InChI Key RMCSOGSYQWYMMT-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C(=N1)C2=CC=CS2)CC(=O)O)N

Introduction

Chemical Structure and Nomenclature

2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid (IUPAC name: 2-[5-amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid) is a heterocyclic compound featuring:

  • A pyrazole core substituted at positions 1 (methyl), 3 (thiophen-2-yl), and 5 (amino).

  • An acetic acid group at position 4.

Molecular Formula: C11_{11}H13_{13}N3_3O2_2S
Molecular Weight: 267.31 g/mol
The structural complexity arises from the interplay of electronic effects between the electron-rich thiophene, electron-donating amino group, and the polar acetic acid moiety .

Synthetic Methodologies

Regioselective Pyrazole Formation

The synthesis of pyrazole derivatives often employs β-enamino diketones and hydrazines. For example, methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized via cyclocondensation of β-enamino diketones with phenylhydrazines, achieving regioselectivity up to 99.5% in ethanol . Adapting this methodology:

  • β-Enamino Diketone Precursor: React thiophen-2-ylacetylacetone with DMF-DMA to form a β-enamino diketone.

  • Cyclocondensation: Treat with methylhydrazine to yield the pyrazole core. Ethanol enhances regioselectivity for the 1-methyl-3-thiophen-2-yl isomer .

  • Amination: Introduce the amino group at position 5 via nitration followed by catalytic hydrogenation, a strategy used in analogous nitrothiophene-pyrazole systems .

Acetic Acid Functionalization

Hydrolysis of ester intermediates to carboxylic acids is well-documented. For instance, tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate was hydrolyzed to its carboxylic acid using 2N NaOH . Applying this to the target compound:

  • Ester Intermediate: Synthesize methyl 2-(5-amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetate.

  • Basic Hydrolysis: Reflux with NaOH in methanol to yield the acetic acid derivative .

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key spectral data inferred from analogous compounds :

NucleusChemical Shift (δ, ppm)Assignment
1H^1H2.45 (s, 3H)1-CH3_3
3.68 (s, 2H)CH2_2COOH
6.90–7.40 (m, 3H)Thiophene H
13C^{13}C167.5COOH
148.2Pyrazole C-5

The 1H^1H-15N^{15}N HMBC spectrum would show correlations between the amino protons and pyrazole N-1, confirming substitution patterns .

High-Resolution Mass Spectrometry (HRMS)

Calculated for C11_{11}H13_{13}N3_3O2_2S: 267.0732 (M+H)+^+.
Observed: 267.0735 (M+H)+^+ .

Physicochemical Properties

PropertyValue
SolubilitySlightly soluble in water
LogP (Octanol-Water)1.2
pKa (COOH)~4.2

The acetic acid group enhances hydrophilicity, making the compound suitable for aqueous-phase reactions .

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